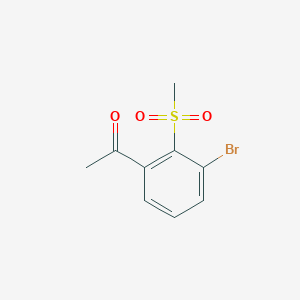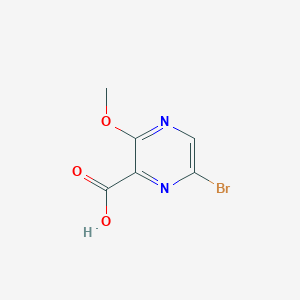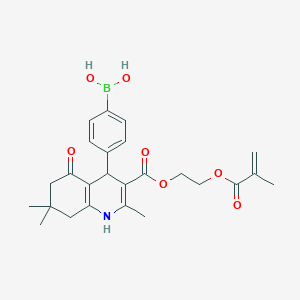
(4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.
Introduction of the methacryloyloxy group: This step involves esterification of the hexahydroquinoline derivative with methacrylic acid or its derivatives.
Attachment of the boronic acid group: This can be done through a palladium-catalyzed borylation reaction, where a halogenated precursor is treated with a boronic acid reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness of the synthesis, and scalability of the reaction conditions.
化学反应分析
Types of Reactions
(4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The methacryloyloxy group can participate in radical polymerization reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used for polymerization.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the hexahydroquinoline core.
Substitution: Polymers with methacryloyloxy side chains.
科学研究应用
Chemistry
In chemistry, (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.
Biology
Medicine
In medicine, the methacryloyloxy group allows for the incorporation of this compound into polymeric drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Industry
In industry, the compound’s polymerizable methacryloyloxy group makes it useful in the production of advanced materials, such as coatings, adhesives, and resins.
作用机制
The mechanism of action of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition applications.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Methacryloyloxyethyl phenylboronic acid: A compound with a similar structure but lacking the hexahydroquinoline core.
Uniqueness
The uniqueness of (4-(3-((2-(Methacryloyloxy)ethoxy)carbonyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl)boronic acid lies in its combination of a boronic acid group with a polymerizable methacryloyloxy group and a bioactive hexahydroquinoline core, making it versatile for various applications in synthesis, biology, and materials science.
属性
分子式 |
C25H30BNO7 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
[4-[2,7,7-trimethyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]-5-oxo-1,4,6,8-tetrahydroquinolin-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C25H30BNO7/c1-14(2)23(29)33-10-11-34-24(30)20-15(3)27-18-12-25(4,5)13-19(28)22(18)21(20)16-6-8-17(9-7-16)26(31)32/h6-9,21,27,31-32H,1,10-13H2,2-5H3 |
InChI 键 |
AUVYJVQEXRNKFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC(=O)C(=C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
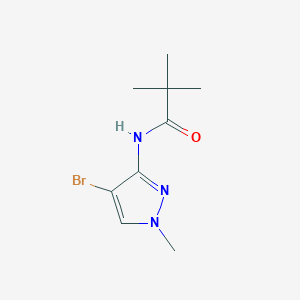
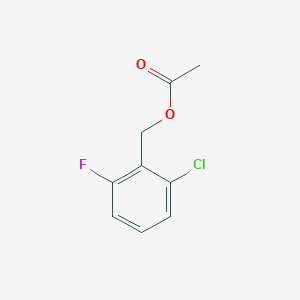
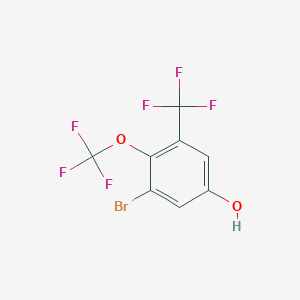
![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
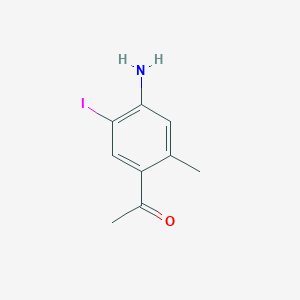
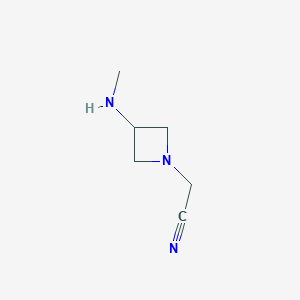
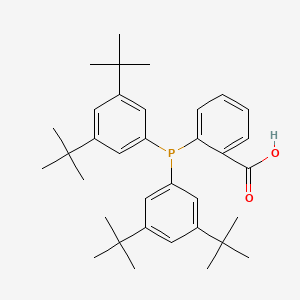
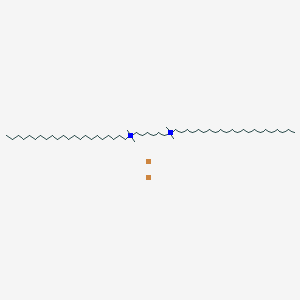

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)

